molecular formula C21H21N3O5S2 B2521281 2-(3-allyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide CAS No. 620568-39-0

2-(3-allyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2521281
CAS RN: 620568-39-0
M. Wt: 459.54
InChI Key: DRYLCWJCXFSKRV-UHFFFAOYSA-N
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Description

The compound "2-(3-allyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential pharmacological activities. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and enzyme inhibition properties. The compound is structurally related to various thiazolidinone derivatives that have been synthesized and evaluated for their biological activities in recent studies.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of appropriate thioureas with an ester or an acetylene dicarboxylate. For instance, a series of iminothiazolidin-4-one acetate derivatives were synthesized by reacting 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, yielding excellent yields . This method could potentially be adapted for the synthesis of the compound , with modifications to the starting materials to incorporate the specific allyl and methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a 4-oxo-2-thiazolidinyl moiety. The structural variations, such as the substitution patterns on the phenyl rings and the nature of the imino group, can significantly influence the biological activity of these compounds. X-ray crystallography has been used to confirm the structure of these derivatives, providing insights into their conformation and potential interactions with biological targets .

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in various chemical reactions due to their reactive sites. The imino group can act as a hydrogen bond donor or acceptor, which is crucial for their interaction with enzymes such as aldose reductase . The presence of substituents like the allyl group could also allow for further chemical modifications through reactions such as allylic oxidation or cross-coupling, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting their pharmacokinetic profile and biological activity. For example, the presence of a methoxy group can increase the lipophilicity of the compound, potentially enhancing its cell membrane permeability . The thiazolidinone core is also known for its stability, making these compounds suitable for further pharmacological evaluation.

Scientific Research Applications

Synthesis and Structural Properties

Thiazolidinone derivatives, including structures similar to the compound , have been synthesized through various methodologies, highlighting their significant biological potential. These compounds are part of a class of molecules with a rich history of synthetic development, dating back to the mid-nineteenth century. The advancements in synthetic methodologies have enabled the exploration of their structural and biological properties, with green chemistry approaches being developed for their synthesis. The structural diversity of these molecules has been linked to their pharmacological importance, found in commercial pharmaceuticals with potential activities against different diseases (Santos et al., 2018).

Biological Activities

The thiazolidin-4-one nucleus, along with its functionalized analogues, has been recognized for its great pharmacological importance. These compounds exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. Their diverse biological responses have made thiazolidinones a highly prized moiety in drug discovery and development. Research has focused on optimizing the structure of thiazolidin-4-one derivatives to enhance their efficiency as drug agents, providing insights for the rational design of new small molecules with significant biological activity (Mech et al., 2021).

Pharmacological Significance

The thiazolidinone core structure has been linked to a variety of pharmacological applications, with studies demonstrating their effectiveness in treating or managing numerous ailments. The versatility of the thiazolidinone scaffold has been explored in medicinal chemistry for the discovery of novel molecules aimed at a target-specific approach. This has included investigations into their role as inhibitors of specific enzymes or receptors, underscoring the scaffold's potential in the development of new therapeutic agents (Verma et al., 2019).

properties

IUPAC Name

2-[2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-3-13-24-20(26)18(14-19(25)22-15-9-11-16(29-2)12-10-15)30-21(24)23-31(27,28)17-7-5-4-6-8-17/h3-12,18H,1,13-14H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYLCWJCXFSKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-allyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

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